molecular formula C8H11NO4 B13902315 Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate

Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B13902315
M. Wt: 185.18 g/mol
InChI Key: MRRBMOCFQCPBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate: is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[3.1.1]heptane core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for specific interactions with biological macromolecules, influencing pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Oxo-4-aza-5alpha-androst-1-ene-17beta-carboxylate: This compound shares a similar bicyclic structure but differs in its functional groups and biological activity.

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different core structure, commonly found in tropane alkaloids.

Uniqueness

Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of both oxo and oxa groups. This combination of features allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C8H11NO4/c1-9-5-3-8(4-5,6(10)12-2)13-7(9)11/h5H,3-4H2,1-2H3

InChI Key

MRRBMOCFQCPBRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(C2)(OC1=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.